3-anilino-N-pyridin-4-ylbenzamide
Description
3-Anilino-N-pyridin-4-ylbenzamide is a benzamide derivative featuring a central benzamide scaffold substituted with an anilino group at the 3-position and a pyridin-4-yl group at the N-position. This structure confers unique electronic and steric properties, making it a candidate for research in medicinal chemistry, particularly in kinase inhibition studies.
Properties
IUPAC Name |
3-anilino-N-pyridin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O/c22-18(21-16-9-11-19-12-10-16)14-5-4-8-17(13-14)20-15-6-2-1-3-7-15/h1-13,20H,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFYGPPWPLJETD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC(=C2)C(=O)NC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-anilino-N-pyridin-4-ylbenzamide typically involves the reaction of 3-anilinobenzoyl chloride with 4-aminopyridine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to ensure sustainability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-anilino-N-pyridin-4-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline or pyridinyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
3-anilino-N-pyridin-4-ylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-anilino-N-pyridin-4-ylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key differences between 3-anilino-N-pyridin-4-ylbenzamide and related benzamide derivatives:
Physicochemical and Pharmacological Properties
- Hydrogen Bonding: The 3-anilino group in the target compound provides one H-bond donor, while N-(3-Aminopyridin-4-yl)benzamide (CAS 918550-20-6) has an additional NH2 group, increasing H-bond donor capacity . The trifluoromethyl (CF3) group in ’s compound is electron-withdrawing, reducing basicity but enhancing membrane permeability .
- Lipophilicity (LogP): 3-Methyl-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide has an XLogP3 of 4.8, indicating high lipophilicity due to methyl and pyridinylmethyl groups . The target compound’s anilino group may lower LogP compared to this analog.
- The target compound’s simpler structure may favor better solubility.
Key Research Findings
- Selectivity: Pyridine-containing analogs (e.g., and ) show affinity for kinases like EGFR and HER2, whereas the anilino group in the target compound may shift selectivity toward other targets, such as JAK or ABL kinases .
- Metabolic Stability : The CF3 group in ’s compound is associated with increased metabolic stability, a critical factor in drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
